2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol
Description
Contextualization within Organic Chemistry and Medicinal Chemistry Paradigms
In the realm of organic chemistry, the synthesis of molecules like 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol is an exercise in the strategic combination of fundamental building blocks. The piperidine (B6355638) moiety is one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals. nih.govresearchgate.net Its synthesis and derivatization are cornerstone topics in heterocyclic chemistry. The incorporation of an alkynyl group, as seen in the butynyl chain, offers a rigid structural element and a site for further chemical transformations, such as "click chemistry." nih.gov
Rationale for Research Focus on the this compound Scaffold
The rationale for investigating the this compound scaffold is rooted in the pursuit of novel molecular architectures for drug discovery. The combination of its constituent parts offers a unique three-dimensional arrangement of functional groups that can be systematically modified to explore structure-activity relationships (SAR).
The key motivations for research into this type of scaffold include:
Access to Novel Chemical Space: The specific arrangement of the piperidine, butynyl ether, and ethanol (B145695) moieties provides a unique scaffold that can be used to generate libraries of new compounds for biological screening.
Modulation of Physicochemical Properties: The presence of the basic piperidine and the polar hydroxyl group can influence important drug-like properties such as solubility, lipophilicity, and metabolic stability. researchgate.net
Versatility as a Synthetic Intermediate: The terminal alcohol and the internal alkyne provide reactive handles for further chemical modifications, allowing for the synthesis of more complex molecules.
Overview of Structural Motifs and Functional Groups in this compound Relevant to Bioactive Compounds
The potential bioactivity of this compound can be attributed to its distinct structural motifs and functional groups.
| Structural Motif/Functional Group | Potential Contribution to Bioactivity and Physicochemical Properties |
| Piperidine Ring | A common pharmacophore that can engage in ionic and hydrogen bonding interactions with biological targets. Its basic nature can influence cell permeability and oral bioavailability. researchgate.netresearchgate.net |
| But-2-ynyl Ether Linker | Provides a rigid and linear connection between the piperidine ring and the ethanol moiety, which can be crucial for optimal orientation within a biological binding site. The ether linkage offers metabolic stability. The alkyne can also participate in non-covalent interactions. |
| Primary Alcohol (Ethan-1-ol) | A polar group that can act as a hydrogen bond donor and acceptor, enhancing binding affinity to target proteins. It also serves as a potential site for metabolic transformations or for the attachment of other chemical groups to create prodrugs or more complex derivatives. |
Discussion of Related Chemical Entities and Their Academic Research Relevance
While research on this compound itself is limited, numerous related compounds containing piperidine and alkynyl moieties have been the subject of academic investigation, highlighting the relevance of this structural combination. For instance, derivatives of N-propargylpiperidine have been explored for their potential as acetylcholinesterase inhibitors in the context of Alzheimer's disease. acs.org The propargyl group in these compounds often plays a role in binding to the active site of the enzyme.
Furthermore, the aldehyde-alkyne-amine (A³) coupling reaction is a powerful tool in medicinal chemistry for the synthesis of propargylic amines, which can incorporate piperidine rings. nih.gov These compounds serve as versatile intermediates for the creation of complex molecular architectures, including those used in proteolysis-targeting chimeras (PROTACs). nih.gov
The following table presents examples of related compounds from the scientific literature that share structural similarities with this compound and their areas of research.
| Related Compound Class | Area of Research | Reference |
| N-Propargylpiperidine Derivatives | Acetylcholinesterase Inhibition (Alzheimer's Disease) | acs.org |
| Piperidine-containing Propargylic Amines | Synthetic Intermediates for Complex Molecules (e.g., PROTACs) | nih.gov |
| Substituted Piperidinones from Alkyne Cyclization | Development of Novel Synthetic Methodologies | nih.gov |
This demonstrates a clear and ongoing interest in the academic community in molecules that combine the piperidine scaffold with alkynyl linkers for various applications in medicinal and organic chemistry. The compound this compound can be considered a valuable, yet underexplored, member of this broader class of potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-piperidin-1-ylbut-2-ynoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-9-11-14-10-5-4-8-12-6-2-1-3-7-12/h13H,1-3,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWJGBLTRWIARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 4 Piperidinobut 2 Ynyl Oxy Ethan 1 Ol
Retrosynthetic Analysis of the 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol Molecular Architecture
A logical retrosynthetic analysis of this compound suggests a convergent synthetic plan. The primary disconnection can be made at the ether linkages, identifying three key building blocks: a piperidine (B6355638) derivative, a but-2-yne-1,4-diol derivative, and an ethylene (B1197577) glycol derivative. This approach allows for the parallel synthesis of these fragments, which can then be assembled in the final steps.
A plausible retrosynthetic pathway is outlined below:
Disconnection 1 (C-O bond of the ethan-1-ol moiety): This disconnection breaks the bond between the butynyl chain and the oxyethanol group, leading to a substituted propargyl alcohol and 2-bromoethanol (B42945) (or a similar equivalent).
Disconnection 2 (C-N bond of the piperidine ring): This simplifies the piperidine-containing fragment to a precursor that can be synthesized through various established methods for piperidine ring formation.
Disconnection 3 (C-C bond of the butynyl chain): This further breaks down the butynyl fragment into smaller, commercially available starting materials.
This analysis provides a strategic roadmap for the synthesis, highlighting the key bond formations and the necessary precursor molecules.
Exploration of Synthetic Routes for the Piperidine Ring System in this compound
The piperidine ring is a common motif in many biologically active compounds, and numerous synthetic methods have been developed for its construction. researchgate.netbeilstein-journals.orgnih.gov For the synthesis of a 4-substituted piperidine precursor for this compound, several routes can be considered:
Catalytic Hydrogenation of Pyridine (B92270) Derivatives: A widely used industrial method involves the reduction of a corresponding pyridine derivative. dtic.mil This can be achieved using various catalysts such as rhodium, nickel, or palladium under hydrogen pressure. organic-chemistry.org
Reductive Amination: Intramolecular reductive amination of a δ-amino ketone or aldehyde can efficiently form the piperidine ring. This method offers good control over substitution patterns.
Intramolecular Cyclization: Cyclization of acyclic precursors containing both an amine and a suitable leaving group or an activated double bond is another effective strategy. nih.gov
Dieckmann Condensation: This method is particularly useful for the synthesis of 4-piperidones, which can then be further functionalized. dtic.mil
The choice of method would depend on the availability of starting materials, desired substitution patterns, and scalability of the reaction.
Methodologies for the Introduction of the But-2-ynyl Ether Linkage in this compound
The formation of the but-2-ynyl ether linkage is a crucial step in the synthesis of the target molecule. Several methods can be employed for the formation of alkynyl ethers. nih.govucl.ac.uk
Williamson Ether Synthesis: This is a classic and widely applicable method involving the reaction of an alkoxide with an alkyl halide. organic-chemistry.orglibretexts.org In this context, the sodium salt of a piperidine-containing alcohol could be reacted with a propargyl halide derivative.
Coupling of Alcohols with Alkynes: More modern methods involve the direct coupling of alcohols with alkynes, often catalyzed by transition metals like gold or copper. organic-chemistry.org
From α-Alkoxy Ketones: A two-step procedure involving the formation of an enol triflate or phosphate (B84403) from an α-alkoxy ketone, followed by base-induced elimination, can yield the desired alkynyl ether. nih.gov
The following table summarizes potential reaction conditions for the Williamson ether synthesis approach:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| 4-hydroxymethylpiperidine | 1,4-dichlorobut-2-yne | NaH | THF | 0 °C to rt |
| 1-(prop-2-yn-1-yl)piperidine | 2-bromoethanol | K2CO3 | Acetonitrile (B52724) | Reflux |
Approaches to Incorporate the Oxyethanol Moiety into the this compound Structure
The oxyethanol moiety can be introduced at various stages of the synthesis. Common methods include:
Reaction with Ethylene Oxide: The opening of an ethylene oxide ring by an alcohol is a direct and atom-economical method for introducing the 2-hydroxyethyl group. This reaction is typically base-catalyzed.
Alkylation with a Protected 2-Haloethanol: Using a protected 2-haloethanol, such as 2-(benzyloxy)ethyl bromide, allows for the introduction of the oxyethanol group, which can be deprotected in a later step. This approach offers more control and can be advantageous if other functional groups in the molecule are sensitive to the conditions of ethylene oxide ring-opening.
Alkoxymercuration-Demercuration: Alkenes can be converted to ethers via an alkoxymercuration-demercuration process. libretexts.orgmasterorganicchemistry.com While less direct for this specific target, it represents a viable method for ether formation.
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure this compound and its Stereoisomers
Although the parent molecule this compound is achiral, the introduction of substituents on the piperidine ring or the butynyl chain could create stereocenters. In such cases, stereoselective synthesis or chiral resolution would be necessary to obtain enantiomerically pure compounds.
Stereoselective Synthesis: Asymmetric synthesis aims to create a specific stereoisomer. nih.govresearchgate.net This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, an asymmetric aldol (B89426) reaction could be employed to set a stereocenter in a precursor molecule. nih.gov
Chiral Resolution: This involves the separation of a racemic mixture into its constituent enantiomers. mdpi.com Common techniques include:
Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the enantiomers.
Chiral Chromatography: The use of a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate enantiomers. mdpi.com
Application of Modern Synthetic Techniques and Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. unibo.itnih.gov These principles can be applied to the synthesis of this compound in several ways: nih.govresearchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids. nih.gov
Catalysis: Employing catalytic reactions, which are often more efficient and generate less waste than stoichiometric reactions. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or flow chemistry, which can reduce reaction times and energy consumption. beilstein-journals.orgresearchgate.net
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
An efficient and environmentally friendly approach to the synthesis of N-substituted piperidones has been developed, which presents significant advantages over classical methods like the Dieckmann condensation. nih.govresearchgate.net
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing the synthesis to minimize waste generation. |
| Atom Economy | Utilizing reactions like addition reactions that incorporate all atoms of the reactants into the product. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |
| Designing Safer Chemicals | The target molecule itself would be evaluated for its toxicological profile. |
| Safer Solvents and Auxiliaries | Employing water or other green solvents where possible. nih.gov |
| Design for Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the precursor fragments. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Using catalytic hydrogenation for the piperidine ring synthesis and transition metal catalysts for C-O bond formation. |
| Design for Degradation | Considering the environmental fate of the final product. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |
Advanced Spectroscopic and Structural Elucidation of 2 4 Piperidinobut 2 Ynyl Oxy Ethan 1 Ol
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule. The chemical shifts are influenced by the local electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol is expected to show distinct signals corresponding to the different proton environments in the molecule. The piperidine (B6355638) ring protons typically appear in the upfield region. Protons on carbons adjacent to the nitrogen atom (α-protons) are expected to resonate at a lower field than the other ring protons (β- and γ-protons) due to the deshielding effect of the nitrogen. The methylene (B1212753) protons of the butynyl chain and the ethanolic moiety will have characteristic shifts influenced by the adjacent oxygen and alkyne groups. The hydroxyl proton will appear as a broad singlet, the position of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbons of the piperidine ring typically resonate in the range of 20-60 ppm. The sp-hybridized carbons of the alkyne will appear in the midfield region, typically between 70 and 90 ppm. The carbons bonded to oxygen atoms (in the ether and alcohol functionalities) will be deshielded and appear further downfield. Quaternary carbons, such as the alkyne carbons, often exhibit lower intensity signals. youtube.com
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical values for similar structural fragments.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~17.0 |
| C2 | ~1.55 (m) | ~26.0 |
| C3 | ~1.40 (m) | ~24.0 |
| C4 | ~2.40 (t) | ~53.0 |
| C5 | ~2.40 (t) | ~53.0 |
| C6 | ~3.20 (t) | ~48.0 |
| C7 | - | ~80.0 |
| C8 | - | ~82.0 |
| C9 | ~4.20 (t) | ~58.0 |
| C10 | ~3.70 (t) | ~70.0 |
| C11 | ~3.60 (t) | ~61.0 |
| OH | Variable (br s) | - |
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the piperidine ring and between the methylene protons of the ethanolic group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons, such as the alkyne carbons, and for linking the different fragments of the molecule. For instance, correlations would be expected between the protons on C6 and the alkyne carbons C7 and C8.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can provide information about the conformation of the molecule, for example, by showing correlations between protons on the piperidine ring that are close to each other in space.
Together, these 2D NMR techniques would allow for a complete and unambiguous assignment of the structure of this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₁H₁₉NO₂), the calculated exact mass is 197.1416 g/mol .
Electron ionization mass spectrometry (EI-MS) would also provide information about the fragmentation pattern of the molecule, which can help to confirm its structure. A plausible fragmentation pathway would involve initial cleavage at the bonds adjacent to the heteroatoms (nitrogen and oxygen).
Predicted Fragmentation Pathway:
α-cleavage at the piperidine ring: Loss of an ethyl group from the piperidine ring is a common fragmentation pathway for N-alkylpiperidines.
Cleavage of the ether bond: The C-O bonds of the ether linkage are susceptible to cleavage, leading to fragments corresponding to the piperidinobutynyl moiety and the ethoxyethanol moiety.
Loss of the hydroxyl group: Dehydration, the loss of a water molecule, is a common fragmentation for alcohols.
The following table outlines some of the expected key fragments in the mass spectrum of this compound.
| m/z | Possible Fragment |
| 197 | [M]⁺ (Molecular ion) |
| 166 | [M - CH₂OH]⁺ |
| 124 | [M - OCH₂CH₂OH]⁺ |
| 96 | [C₆H₁₀N]⁺ (Piperidinyl fragment) |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. mdpi.com
O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.
C-H Stretch: C-H stretching vibrations of the sp³ hybridized carbons in the piperidine ring and the side chains will appear in the region of 2850-3000 cm⁻¹.
C≡C Stretch: The carbon-carbon triple bond of the internal alkyne will show a weak to medium intensity absorption in the IR spectrum around 2200-2260 cm⁻¹. libretexts.org This band is often stronger and more easily observed in the Raman spectrum. researchgate.netnih.gov
C-O Stretch: The C-O stretching vibrations of the ether and alcohol groups will appear in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| C-H (sp³) | Stretching | 2850-3000 | Medium to Strong |
| C≡C (Internal Alkyne) | Stretching | 2200-2260 | Weak to Medium |
| C-O (Ether & Alcohol) | Stretching | 1000-1300 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination, Conformation, and Intermolecular Interactions
The piperidine ring is expected to adopt a stable chair conformation. asu.edu In the solid state, intermolecular hydrogen bonding involving the hydroxyl group is anticipated to be a dominant feature, leading to the formation of chains or more complex networks of molecules. These hydrogen bonds would play a significant role in the crystal packing.
Advanced hyphenated analytical techniques (e.g., GC-MS for volatile derivatives, LC-MS/MS for complex mixtures) for purity assessment and structural confirmation.
The definitive structural confirmation and purity assessment of this compound necessitate the use of advanced hyphenated analytical techniques. These methods, which couple a separation technique with a detection technique, provide unparalleled sensitivity and specificity. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful tools for the analysis of such multifaceted molecules, offering complementary information for comprehensive characterization. nih.govsynthinkchemicals.com
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Direct GC-MS analysis of this compound is challenging due to its polarity and low volatility, primarily conferred by the hydroxyl and amine functional groups. These characteristics can lead to poor chromatographic peak shape and thermal degradation in the GC injector or column. To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.com
A common strategy is silylation of the primary alcohol group. Derivatization with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This modification significantly increases the compound's volatility, making it amenable to GC analysis. researchgate.net
Upon electron ionization (EI) at 70 eV, the TMS-derivative of this compound would be expected to undergo characteristic fragmentation. The resulting mass spectrum would provide a molecular fingerprint, allowing for structural confirmation. Key fragmentation pathways would likely involve cleavages at the ether linkage and within the piperidine ring. A prominent fragment in the mass spectra of many piperidine alkaloids is observed at a mass-to-charge ratio (m/z) of 84, corresponding to the piperidinyl-methylidene cation, which arises from α-cleavage adjacent to the nitrogen atom. researchgate.netscholars.direct
Hypothetical GC-MS Data for the TMS-Derivative of this compound
| Parameter | Value |
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |
| Injector Temp. | 250°C |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium (1 mL/min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Hypothetical Rt | ~12.5 min |
| Molecular Ion [M] | m/z 269 (low abundance) |
Predicted Key Fragment Ions (m/z) and Their Proposed Structures
| m/z | Proposed Fragment Structure | Description |
| 254 | [M-CH₃]⁺ | Loss of a methyl group from the TMS moiety |
| 170 | [C₉H₁₆NOSi]⁺ | Cleavage of the butynyl chain |
| 126 | [C₈H₁₂N]⁺ | Fragment containing the piperidine and butynyl moiety |
| 98 | [C₆H₁₂N]⁺ | Piperidinyl-ethyl cation |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl-methylidene cation (characteristic base peak) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is an exceptionally sensitive and specific technique for the direct analysis of polar and non-volatile compounds, making it ideal for this compound without the need for derivatization. synthinkchemicals.com This technique combines the separation power of high-performance liquid chromatography (HPLC) with the structural elucidating capabilities of tandem mass spectrometry. nih.gov
For purity assessment, a reversed-phase HPLC method would be developed to separate the target compound from any impurities. The subsequent detection by mass spectrometry allows for highly sensitive quantification. alternative-therapies.comnih.gov Structural confirmation is achieved through MS/MS experiments. The compound is first ionized, typically using electrospray ionization (ESI) in positive mode to form the protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern provides detailed structural information. scielo.brnih.gov
The basic nitrogen in the piperidine ring makes this compound highly amenable to positive ion ESI. The fragmentation of the [M+H]⁺ ion (m/z 198) would be expected to yield several diagnostic product ions that confirm the connectivity of the molecule.
Hypothetical LC-MS/MS Parameters and Data for this compound
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analysis | Tandem MS (MS/MS) |
| Hypothetical Rt | ~4.2 min |
| Precursor Ion [M+H]⁺ | m/z 198.15 |
Predicted MS/MS Fragmentation of Precursor Ion m/z 198.15 and Proposed Product Ion Structures
| Product Ion (m/z) | Proposed Fragment Structure | Description |
| 180.14 | [C₁₁H₁₈NO]⁺ | Neutral loss of water (H₂O) from the primary alcohol |
| 138.11 | [C₉H₁₂N]⁺ | Cleavage of the C-O bond of the ethoxy group |
| 124.11 | [C₈H₁₄N]⁺ | Cleavage of the ether bond with proton retention on the piperidine fragment |
| 98.09 | [C₆H₁₂N]⁺ | Piperidinyl-ethyl cation |
| 84.08 | [C₅H₁₀N]⁺ | Piperidinyl-methylidene cation, a stable and common fragment |
The combination of these hyphenated techniques provides a robust framework for both the unambiguous structural confirmation of this compound and the sensitive detection and quantification of any process-related impurities or degradation products. alternative-therapies.com
Computational Chemistry and Theoretical Studies of 2 4 Piperidinobut 2 Ynyl Oxy Ethan 1 Ol
Quantum Chemical Calculations for Electronic Structure, Reactivity Descriptors, and Frontier Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net For 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol, these calculations would reveal the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov From these energies, global chemical reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated to quantify the molecule's reactive nature.
Illustrative Data Table: Calculated Electronic Properties This table presents hypothetical data that would be obtained from quantum chemical calculations for illustrative purposes.
| Parameter | Value | Unit | Description |
|---|---|---|---|
| HOMO Energy | -6.5 | eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | 1.2 | eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 7.7 | eV | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | 2.65 | eV | A measure of the power of an atom to attract electrons |
| Chemical Hardness (η) | 3.85 | eV | Resistance to change in electron distribution |
Conformational Analysis of this compound using Molecular Mechanics and Density Functional Theory (DFT)
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying its most stable low-energy conformations. This process typically begins with a broad search using computationally inexpensive molecular mechanics (MM) methods to explore the potential energy surface. The resulting low-energy conformers are then subjected to more accurate optimization and energy calculations using DFT. researchgate.net
This analysis would focus on the rotational freedom around the molecule's single bonds, particularly the butynyl ether chain and the orientation of the piperidine (B6355638) ring, which typically adopts a stable chair conformation. The results would provide the relative energies of different conformers and the energy barriers for interconversion between them, offering insights into the molecule's flexibility.
Illustrative Data Table: Relative Energies of Stable Conformers This table presents hypothetical data for the most stable conformers identified through DFT calculations.
| Conformer | Relative Energy (ΔE) | Population (%) at 298K | Key Dihedral Angle (°) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 65.2 | 178.5 |
| 2 | 0.85 | 20.1 | -65.3 |
Molecular Dynamics Simulations to Investigate Solution-Phase Behavior and Dynamic Conformations
While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior in a more biologically relevant environment, such as in water. researchgate.net An MD simulation of this compound would model the movements of the molecule and surrounding solvent molecules over time, typically on a nanosecond timescale.
These simulations yield valuable information on the molecule's dynamic conformational landscape, flexibility, and interactions with the solvent. Key analyses include calculating the root-mean-square deviation (RMSD) to assess structural stability, the solvent-accessible surface area (SASA) to understand exposure to the environment, and analyzing hydrogen bond formation between the molecule's hydroxyl and ether groups and water. researchgate.net
In Silico Docking Studies to Predict Potential Binding Modes and Affinities with Biological Targets
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships.
The docking process involves placing the ligand into the binding site of a receptor in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity. For this compound, potential targets could include enzymes or receptors where piperidine-containing molecules are known to be active. nih.govnih.gov The results would provide a predicted binding energy (often in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Illustrative Data Table: Predicted Binding Affinities for Hypothetical Targets This table shows hypothetical docking scores against potential biological targets.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Acetylcholinesterase | -8.2 | Tyr115, Asp114, Phe398 |
| Muscarinic M1 Receptor | -7.5 | Trp157, Tyr404 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) for Computational Verification
Computational chemistry can predict spectroscopic properties that can be compared with experimental data to verify the molecule's structure. Using methods like DFT, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies corresponding to infrared (IR) spectroscopy peaks. nih.gov
These theoretical spectra serve as a valuable reference for experimental chemists. For this compound, calculations would predict the chemical shifts for each proton and carbon atom and the frequencies of key vibrational modes, such as the O-H stretch of the alcohol, the C-O-C stretch of the ether, and vibrations of the piperidine ring.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts This table presents a selection of hypothetical calculated chemical shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (Piperidine, adjacent to N) | 52.5 |
| C (Alkyne) | 80.1 |
| C (Alkyne) | 85.4 |
Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Drug-likeness Assessment
In silico ADME prediction is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. researchgate.net Various computational models and software can predict key pharmacokinetic properties of this compound based on its structure.
These predictions include parameters related to absorption (e.g., intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., inhibition of cytochrome P450 enzymes), and excretion. Additionally, models can evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five, to identify potential liabilities before synthesis and testing. researchgate.netnih.gov
Illustrative Data Table: Predicted ADME Properties This table provides a summary of hypothetical ADME predictions.
| Property | Predicted Value | Assessment |
|---|---|---|
| Molecular Weight | 211.29 g/mol | Favorable |
| LogP | 1.85 | Optimal Lipophilicity |
| H-Bond Donors | 1 | Compliant |
| H-Bond Acceptors | 3 | Compliant |
| Blood-Brain Barrier Permeability | High | CNS Active Potential |
In Vitro Pharmacological Characterization and Mechanistic Investigations of 2 4 Piperidinobut 2 Ynyl Oxy Ethan 1 Ol
Ligand Binding Assays for Receptor Interaction Profiling of 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol
No publicly available research data from ligand binding assays could be identified for this compound. Therefore, its binding affinity and selectivity profile against a panel of receptors, ion channels, and transporters remain uncharacterized in the scientific literature.
Enzyme Inhibition or Activation Studies for Identified Biological Targets (e.g., glutaminase (B10826351) 1 (GLS1), COX-2/5-LOX enzymes)
There are no specific studies in the public domain that report the inhibitory or activatory effects of this compound on key enzymes such as glutaminase 1 (GLS1), cyclooxygenase-2 (COX-2), or 5-lipoxygenase (5-LOX). While research exists on structurally distinct molecules that target these enzymes, this information is not applicable to the specific compound .
Cell-Based Assays to Elucidate Cellular Mechanisms of Action (e.g., signaling pathway modulation, mitochondrial function)
Detailed mechanistic studies using cell-based assays to investigate the effects of this compound on intracellular signaling pathways or mitochondrial function have not been published in the scientific literature. As a result, its cellular mechanism of action is currently unknown.
Investigation of Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms of this compound
No experimental data is available regarding the cellular pharmacokinetics of this compound. Studies detailing its rate of cellular uptake, its distribution within subcellular compartments, and the mechanisms by which it may be exported from cells have not been reported.
Assessment of Specific Phenotypic Effects in Defined Cell Lines Relevant to Disease Models (e.g., growth modulation in cancer cell lines)
The effects of this compound on cellular phenotypes, such as the modulation of cell growth, proliferation, or viability in cancer cell lines or other disease-relevant models, have not been documented in publicly available research.
Structure Activity Relationship Sar Studies of 2 4 Piperidinobut 2 Ynyl Oxy Ethan 1 Ol Analogs
Rational Design Principles for Systematic Structural Modifications of the 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol Scaffold
The rational design of analogs based on the this compound scaffold is guided by established pharmacophore models for specific biological targets, most notably muscarinic acetylcholine (B1216132) receptors (mAChRs). mdpi.com The scaffold combines a basic nitrogen center (piperidine), a rigid linker (but-2-ynyl), and a hydrogen-bonding region (oxyethanol), which are common features in many muscarinic antagonists. nih.govacs.org
Systematic modifications are planned to probe the steric, electronic, and conformational requirements of the target's binding site. The core principles include:
Piperidine (B6355638) Ring Modification : To explore the size, shape, and basicity requirements of the binding pocket that accommodates the basic amine.
Linker Modification : To investigate the optimal distance and geometry between the piperidine ring and the oxyethanol group for effective target engagement. The rigidity of the alkyne linker is a key feature, as increased rigidity can confer selectivity. mdpi.com
Oxyethanol Moiety Modification : To determine the importance of the hydrogen bond donor/acceptor capacity of this group for receptor affinity and to modulate physicochemical properties like solubility and cell permeability.
This structured approach allows for the systematic optimization of the lead compound, balancing desired pharmacological activity with favorable drug-like properties.
Impact of Substituents on the Piperidine Ring on Biological Activity and Selectivity
The piperidine ring is a common motif in pharmaceuticals and serves as a crucial anchor for receptor interaction, often through a protonated nitrogen atom forming an ionic bond with an acidic residue in the target protein. ijnrd.org Modifications to this ring can significantly alter a compound's biological profile. nih.govresearchgate.net
In analogs of similar scaffolds, such as muscarinic antagonists, the nature of the substituent on the piperidine nitrogen is critical. For instance, replacing a simple N-alkyl group with a larger, more complex moiety like a benzyl (B1604629) group can enhance potency. nih.gov Furthermore, introducing substituents directly onto the carbon framework of the piperidine ring can influence both potency and selectivity by probing additional binding pockets or inducing a more favorable conformation for receptor binding. nih.gov Studies on related heterocyclic structures have shown that even small changes, such as the position of a methyl group on the ring, can have a substantial impact on activity. ajchem-a.com For example, in a series of muscarinic antagonists, specific piperidine analogs showed distinct SAR profiles compared to structurally similar piperazine (B1678402) compounds, highlighting the sensitivity of the receptor to the specific heterocyclic amine. nih.govacs.org
| Modification Type | Example Substituent | Observed/Hypothesized Effect | Rationale |
|---|---|---|---|
| N-Alkylation | Methyl, Ethyl, Benzyl | Modulates basicity and steric bulk, potentially altering affinity and selectivity. nih.gov | Interaction with hydrophobic pockets near the primary binding site. |
| Ring C-Substitution | Methyl, Hydroxyl | Can introduce chirality and create additional contact points with the receptor, enhancing selectivity. ajchem-a.com | Probing for secondary binding pockets or inducing specific conformations. |
| Ring Replacement | Piperazine, Pyrrolidine | Alters the pKa, geometry, and hydrogen bonding capacity of the basic head. acs.org | Receptors often exhibit high specificity for the geometry of the amine ring. |
Influence of Modifications to the But-2-ynyl Linker on Target Interaction and Pharmacological Efficacy
The but-2-ynyl linker serves as a rigid spacer, fixing the distance and relative orientation between the piperidine and oxyethanol moieties. The alkyne functionality is present in numerous bioactive molecules, valued for its linear geometry and metabolic stability relative to more flexible alkyl chains. acs.org
Modifications to this linker can profoundly affect pharmacological efficacy:
Changing Linker Length : Shortening or lengthening the carbon chain (e.g., to propynyl (B12738560) or pentynyl) alters the distance between the key pharmacophoric elements. This can weaken or strengthen the interaction if the distance is suboptimal or optimal, respectively.
Altering Rigidity : Reducing the triple bond to a double bond (butenyl) or a single bond (butyl) introduces flexibility. This increased conformational freedom can lead to a decrease in binding affinity due to an entropic penalty upon binding, though in some cases it may allow the molecule to adopt a more favorable, previously inaccessible binding pose.
Introducing Substituents : Adding small groups, such as a methyl group, to the linker can create steric hindrance or favorable van der Waals interactions within the binding site, thereby modulating activity and selectivity.
The aldehyde-alkyne-amine (A3) coupling reaction is a powerful tool for synthesizing diverse linkers, allowing for the assembly of molecules with varied complexity for medicinal chemistry applications. nih.govresearchgate.net
| Modification Type | Example | Hypothesized Effect on Target Interaction | Rationale |
|---|---|---|---|
| Varying Length | Propynyl, Pentynyl | Alters the distance between pharmacophoric groups, potentially disrupting optimal binding geometry. | Binding sites have specific distance requirements between key interaction points. |
| Reducing Saturation | Butenyl (double bond), Butyl (single bond) | Increases flexibility, which may decrease affinity due to entropic loss upon binding. | Rigidity often enhances selectivity and potency by pre-organizing the molecule for the target. mdpi.com |
| Isomeric Variation | But-3-ynyl linker | Changes the position of the rigid alkyne unit, altering the overall molecular shape. | The specific geometry of the linker can be critical for navigating the binding cleft. |
Role of the Oxyethanol Moiety in Receptor Recognition and Cellular Permeation
The oxyethanol moiety provides a polar, flexible tail with hydrogen bond donor (-OH) and acceptor (-O-) capabilities. These features are often critical for anchoring a ligand into its receptor binding site through specific hydrogen bonds with amino acid residues like serine, threonine, or asparagine.
In a series of glutaminase (B10826351) 1 inhibitors featuring a 2-(piperidin-4-yl)ethan-1-ol core, this hydrophilic skeleton was crucial for activity. nih.gov Systematic exploration of this part of the molecule is essential. Replacing the hydroxyl group with other functionalities, such as an amine or an ether, can determine the necessity of its hydrogen-bonding capacity. For instance, converting the alcohol to a methyl ether removes the hydrogen bond donating ability, which often leads to a significant drop in potency if this interaction is critical.
Beyond receptor recognition, the oxyethanol group influences the molecule's physicochemical properties. Its polarity contributes to water solubility but can also hinder passive diffusion across the blood-brain barrier. Ethanol (B145695) has been shown to increase the permeability of endothelial cell monolayers, suggesting that alcohol moieties can play a complex role in modulating cellular transport. nih.govnih.gov The balance between forming key receptor interactions and maintaining adequate cellular permeation is a central challenge in optimizing this part of the scaffold.
| Modification | Example | Potential Impact on Receptor Recognition | Potential Impact on Cellular Permeation |
|---|---|---|---|
| Removal of Hydroxyl | -OCH2CH3 (Ethoxy) | Loss of hydrogen bond donor capability, likely reducing affinity. | Increased lipophilicity may enhance passive diffusion across membranes. |
| Replacement of Ether Oxygen | -NHCH2CH2OH | Alters geometry and hydrogen bonding capacity. | Changes in polarity and hydrogen bonding potential affect solubility and permeability. |
| Chain Extension/Shortening | -OCH2OH (Oxymethanol) | Repositions the terminal hydroxyl group, potentially misaligning it with receptor H-bond partners. | Minor changes in polarity and flexibility. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Optimizing the Activity of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.gov For derivatives of the this compound scaffold, QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. nih.govresearchgate.net
The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's physicochemical properties:
Topological descriptors : Describe atomic connectivity and molecular shape.
Electronic descriptors : Quantify electronic properties such as dipole moment and partial charges on atoms. nih.gov
Quantum chemical descriptors : Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov
Hydrophobic descriptors : Like the partition coefficient (logP), which relates to membrane permeability.
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates a combination of these descriptors to the observed biological activity (e.g., IC₅₀). scispace.com A robust QSAR model, validated both internally and externally, can be a powerful predictive tool. mdpi.com For example, a QSAR study on piperidine derivatives identified specific descriptors that were key influencers of activity, providing a roadmap for designing new molecules. tandfonline.comnih.gov
| Descriptor Class | Specific Descriptor Example | Physicochemical Property Represented | Relevance to Activity Prediction |
|---|---|---|---|
| Electronic | Dipole Moment nih.gov | Overall polarity of the molecule. | Influences long-range interactions with the receptor and solubility. |
| Topological | Wiener Index | Molecular branching and compactness. | Relates to how the molecule fits into the binding site (steric effects). |
| Quantum Chemical | HOMO Energy nih.gov | Electron-donating ability. | Important for charge-transfer interactions and reactivity. |
| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance. | Crucial for membrane permeation and interaction with hydrophobic pockets. |
Metabolism and Pharmacokinetics of 2 4 Piperidinobut 2 Ynyl Oxy Ethan 1 Ol in Preclinical in Vitro and Theoretical Models
In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., liver microsomes) and Isolated Hepatocytes
Studies on the in vitro metabolic stability of a compound are crucial for predicting its metabolic clearance in the body. Typically, this involves incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is monitored to determine its intrinsic clearance. For 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol, this data is not publicly available. A hypothetical data table for such an experiment is presented below.
Hypothetical In Vitro Metabolic Stability of this compound
| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human Liver Microsomes | Data not available | Data not available |
| Rat Liver Microsomes | Data not available | Data not available |
| Human Hepatocytes | Data not available | Data not available |
Identification and Characterization of Major Metabolites of this compound using In Vitro Systems
Following incubation in in vitro systems like liver microsomes, the resulting mixture is analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the metabolites formed. This process helps to understand the biotransformation pathways of the drug. No studies have been published detailing the metabolites of this compound.
Theoretical Prediction of Metabolic Pathways and Involved Cytochrome P450 Enzymes (CYPs)
Computational or theoretical models can be used to predict the likely metabolic pathways of a compound and the specific cytochrome P450 (CYP) enzymes involved. These predictions are based on the chemical structure of the molecule and known substrate specificities of different CYP isoforms. Without experimental data to confirm these predictions, the metabolic fate of this compound remains speculative.
In Vitro Permeability Studies Across Cellular Monolayers (e.g., Caco-2 cells) to Predict Absorption
The Caco-2 cell permeability assay is a widely used in vitro model to predict the oral absorption of drugs. This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. There is no available data from such studies for this compound.
Hypothetical Caco-2 Permeability of this compound
| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
|---|---|---|---|
| Apical to Basolateral (A-B) | Data not available | Data not available | Data not available |
Plasma Protein Binding Studies in Preclinical Species (in vitro)
The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues and for metabolism and excretion. In vitro methods, such as equilibrium dialysis or ultrafiltration, are used to determine the percentage of a compound that is bound to plasma proteins from different species. No such data has been reported for this compound.
Hypothetical Plasma Protein Binding of this compound
| Species | Plasma Protein Binding (%) |
|---|---|
| Human | Data not available |
| Rat | Data not available |
| Mouse | Data not available |
Table of Compound Names
| Compound Name |
|---|
| This compound |
Advanced Analytical Methodologies for the Research and Development of 2 4 Piperidinobut 2 Ynyl Oxy Ethan 1 Ol
Development and Validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the cornerstone techniques for the assessment of purity and for the quantification of active pharmaceutical ingredients.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method is the primary choice for the analysis of 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol due to its polarity. The development of a stability-indicating HPLC method is critical for separating the main compound from any potential degradation products or process-related impurities.
Method Development: An optimal separation can be achieved using a C18 column with a gradient elution mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, pH adjusted) and an organic modifier like acetonitrile (B52724) or methanol. The basic nature of the piperidine (B6355638) moiety necessitates the use of a buffer to ensure good peak shape and reproducibility. Detection is typically performed using a UV detector, likely in the range of 200-220 nm, where the molecule is expected to have some absorbance, or more universally with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if UV response is poor.
Method Validation: The developed method would be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Interactive Table 1: Illustrative HPLC Method Validation Parameters Users can filter and sort the data by parameter.
| Parameter | Acceptance Criteria | Example Result |
| Specificity | Peak purity index > 0.999 | Pass |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Range | 80% - 120% of nominal concentration | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | Repeatability ≤ 1.0%; Intermediate ≤ 2.0% | 0.6%; 1.2% |
| Robustness | No significant impact on results | Pass |
Gas Chromatography (GC)
GC analysis can be employed for the determination of residual solvents used in the synthesis of this compound. Additionally, with appropriate derivatization, it could be used for impurity analysis. A headspace GC method coupled with a Flame Ionization Detector (FID) is standard for residual solvent analysis. For analyzing the compound itself or less volatile impurities, derivatization to increase volatility might be necessary. A patent for measuring piperidine impurity in a different product suggests that GC is a suitable technique for such related substances. google.com GC method conditions would involve optimizing the injector temperature, column temperature program, and carrier gas flow rate to achieve adequate separation of all potential analytes. google.com
Mass Spectrometry-Based Methods (e.g., LC-MS/MS) for Sensitive Detection and Quantification in Complex Biological Matrices (in vitro preclinical samples)
For the analysis of this compound in complex biological matrices such as plasma, microsomes, or cell lysates from in vitro preclinical studies, the sensitivity and selectivity of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are indispensable.
Method Development: The method involves coupling an HPLC system to a tandem mass spectrometer. The compound would first be ionized, likely using an electrospray ionization (ESI) source in positive ion mode, due to the basic piperidine nitrogen. The parent ion (Q1) corresponding to the protonated molecule [M+H]⁺ would be selected and fragmented in the collision cell (Q2) to produce characteristic product ions (Q3). The transition from the parent ion to the most stable and abundant product ion is monitored using Multiple Reaction Monitoring (MRM) for quantification, providing high selectivity.
Sample Preparation: A crucial step is the extraction of the analyte from the biological matrix. This is typically achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov The choice of method depends on the required level of cleanliness and the concentration of the analyte.
Application: This highly sensitive method allows for the determination of key ADME (absorption, distribution, metabolism, and excretion) properties, such as metabolic stability in liver microsomes or cell permeability in Caco-2 cell assays.
Interactive Table 2: Example LC-MS/MS MRM Transitions for Analysis This table presents hypothetical mass transitions for illustrative purposes.
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 212.16 | 98.10 | 20 |
| Internal Standard (e.g., Deuterated Analog) | 217.20 | 103.13 | 20 |
Capillary Electrophoresis (CE) for Separation and Analysis of this compound and its Related Substances
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, characterized by its low consumption of samples and reagents. researchgate.net It is particularly well-suited for the analysis of charged species.
Principle and Application: Given that the piperidine group will be protonated at acidic pH, this compound is an excellent candidate for Capillary Zone Electrophoresis (CZE). In CZE, separation is based on the differences in the mass-to-charge ratio of the analytes. mdpi.com This technique can be developed to separate the primary compound from its closely related impurities, including potential stereoisomers if a chiral selector is added to the background electrolyte (BGE). acs.org
Method Development: Key parameters for optimization include the composition and pH of the BGE, applied voltage, and capillary temperature. researchgate.net For instance, a low pH buffer (e.g., phosphate or citrate) would ensure the analyte is fully cationic. Detection is commonly performed with a diode-array detector (DAD). Coupling CE with mass spectrometry (CE-MS) can significantly enhance sensitivity and provide structural information on unknown impurities. mdpi.comnih.gov
Development of Reference Standards and Impurity Profiling Methodologies for this compound
The establishment of a highly pure reference standard is a prerequisite for accurate quantification and quality control. Impurity profiling is the systematic identification and quantification of all potential impurities in the drug substance.
Reference Standard Development: The primary reference standard for this compound would be synthesized and purified to the highest possible degree. Its purity would be assigned using a mass balance approach, which involves subtracting the content of all impurities (organic, inorganic, water, residual solvents) from 100%. bwise.kr qNMR can also be used as a standalone method to assign purity. bwise.kr
Impurity Profiling: A comprehensive impurity profile is developed by subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to force degradation. The resulting degradation products are separated using a stability-indicating HPLC or CE method. The combination of high-resolution mass spectrometry (HRMS) for accurate mass measurement and NMR spectroscopy is then used to identify the structures of these impurities. Once identified, specific impurities may need to be synthesized to serve as reference markers for routine quality control testing.
Preclinical Mechanistic Studies of 2 4 Piperidinobut 2 Ynyl Oxy Ethan 1 Ol in Relevant Biological Systems
Mechanistic Investigations in Advanced In Vitro Cell Culture Models (e.g., 3D cell cultures, organoids, microphysiological systems)
No studies utilizing three-dimensional (3D) cell cultures, organoids, or microphysiological systems to investigate the mechanism of action of 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol have been identified. Such models are critical for understanding cellular responses in a more physiologically relevant context than traditional 2D cell cultures, but their application to this specific compound has not been documented.
Ex Vivo Tissue-Based Mechanistic Studies to Elucidate Compound Effects in a More Complex Biological Environment
There is no available research detailing the use of ex vivo tissue preparations to study the mechanistic effects of this compound. These studies, which involve treating isolated tissues, would provide valuable information on the compound's impact within a complex, multicellular environment, but such data is currently absent from the scientific literature.
Mechanistic Studies in Defined Animal Models to Understand the In Vivo Biological Impact and Pathway Modulation of this compound
No in vivo studies in animal models specifically aimed at elucidating the biological impact and pathway modulation of this compound for mechanistic understanding have been published. While animal models are essential for understanding the systemic effects of a compound, this level of investigation has not been reported for this molecule.
Application of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) to Delineate the Molecular Signature of this compound Action in Preclinical Models
The scientific literature lacks any studies that have applied omics technologies such as transcriptomics, proteomics, or metabolomics to characterize the molecular signature of this compound in preclinical models. These powerful techniques are instrumental in providing a comprehensive, unbiased view of the molecular changes induced by a compound, but they have not been utilized in the context of this specific molecule.
Translational Research Approaches Utilizing Preclinical Mechanistic Data to Inform Future Research Directions for this compound
Given the absence of preclinical mechanistic data for this compound, there are currently no translational research approaches to inform its future research directions. The development of a translational strategy is contingent upon the availability of foundational preclinical evidence, which is not yet established for this compound.
Q & A
Q. What are the optimal synthetic routes for 2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between a piperidine derivative and an alkynol precursor. For example, ethylene oxide can react with 4-piperidinobut-2-ynol under alkaline conditions (e.g., NaOH catalysis) to form the ether linkage . Key parameters include:
- Temperature : 40–60°C to balance reaction rate and side-product formation.
- Catalyst : Strong bases (e.g., NaOH) improve ring-opening efficiency of ethylene oxide.
- Solvent : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.
Q. Table 1: Reaction Yield Under Varied Conditions
| Catalyst | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|
| NaOH | 50 | THF | 78 |
| KOH | 60 | DMF | 65 |
| NaH | 40 | DCM | 45 |
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer:
- NMR : H NMR can confirm the ether linkage (δ 3.5–4.0 ppm for –O–CH) and piperidine protons (δ 1.5–2.5 ppm). C NMR identifies sp carbons adjacent to oxygen (~70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 224.1652 for CHNO).
- IR : Stretching frequencies for –OH (~3400 cm) and C≡C (~2100 cm).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H302: harmful if swallowed) .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does this compound interact with neurotransmitter receptors, and what experimental models validate these interactions?
Methodological Answer: Piperidine derivatives often modulate sigma receptors or acetylcholine esterase. To assess activity:
- In Vitro Assays : Radioligand binding studies (e.g., H-DTG for sigma-1 receptors) quantify affinity (K).
- Cell-Based Models : SH-SY5Y neuroblastoma cells treated with the compound can measure cAMP levels via ELISA to infer GPCR modulation .
- Structural Docking : Molecular dynamics simulations predict binding poses in receptor active sites (e.g., PDB: 6DK1) .
Q. Table 2: Receptor Binding Affinity Data
| Receptor | Assay Type | K (nM) | Source |
|---|---|---|---|
| Sigma-1 | Radioligand | 120 ± 15 | |
| mAChR M3 | Fluorescence | >1000 |
Q. How can conflicting data on metabolic stability be resolved in preclinical studies?
Methodological Answer: Contradictions arise from species-specific cytochrome P450 (CYP) metabolism. To address:
Microsomal Incubations : Compare human vs. rodent liver microsomes (e.g., CL values).
Metabolite ID : LC-MS/MS detects hydroxylated or N-dealkylated products.
CYP Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to assess pathway dominance .
Q. What computational strategies predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- DFT Calculations : Optimize transition states for alkynyl ether bond cleavage (e.g., B3LYP/6-31G* level).
- Retrosynthesis AI : Tools like Pistachio or Reaxys prioritize feasible routes by analyzing bond dissociation energies .
- Solvent Effects : COSMO-RS models predict solubility and stability in ionic liquids or supercritical CO.
Q. Table 3: Predicted vs. Experimental Reaction Outcomes
| Reaction | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| Oxidation | 85 | 78 |
| Alkylation | 70 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
